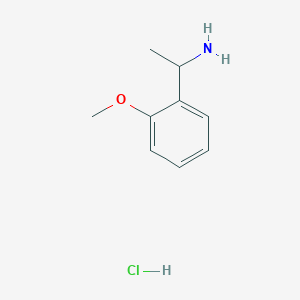

1-(2-Methoxyphenyl)ethanamine hydrochloride

Descripción general

Descripción

1-(2-Methoxyphenyl)ethanamine hydrochloride is an organic compound with the molecular formula C9H14ClNO. It is a hydrochloride salt of 1-(2-methoxyphenyl)ethanamine, which is an aromatic amine. This compound is often used in chemical research and has various applications in different scientific fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)ethanamine hydrochloride can be synthesized through several methods. One common approach involves the reduction of 2-methoxyphenylacetonitrile using lithium aluminum hydride (LiAlH4) followed by acidification with hydrochloric acid to obtain the hydrochloride salt . Another method includes the reductive amination of 2-methoxyacetophenone with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reduction or reductive amination methods. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Methoxyphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be reduced to form secondary or tertiary amines using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, H2O2

Reduction: NaBH4, LiAlH4

Substitution: HNO3, H2SO4, Cl2, Br2

Major Products Formed:

Oxidation: 2-methoxyphenylacetone, 2-methoxybenzaldehyde

Reduction: 1-(2-methoxyphenyl)ethanamine, N-methyl-1-(2-methoxyphenyl)ethanamine

Substitution: 2-methoxy-5-nitrophenylethanamine, 2-methoxy-4-chlorophenylethanamine.

Aplicaciones Científicas De Investigación

1-(2-Methoxyphenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1-(2-Methoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. As an aromatic amine, it can act as a ligand for various receptors and enzymes. It may influence neurotransmitter systems by mimicking or inhibiting the action of endogenous amines, thereby affecting signal transduction pathways .

Comparación Con Compuestos Similares

1-(2-Methoxyphenyl)ethanamine hydrochloride can be compared with other similar compounds, such as:

- 1-(4-Methoxyphenyl)ethanamine hydrochloride

- 1-(2-Methoxyphenyl)ethan-1-amine hydrochloride

- 2-(2-Methoxyphenoxy)ethanamine hydrochloride hydrate

Uniqueness: The presence of the methoxy group at the ortho position in this compound imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This distinguishes it from its para and meta analogs, which may exhibit different chemical and biological behaviors .

Actividad Biológica

1-(2-Methoxyphenyl)ethanamine hydrochloride, also known as (R)-1-(2-methoxyphenyl)ethanamine hydrochloride, is a chiral amine compound with the molecular formula C₉H₁₄ClNO and a molecular weight of approximately 187.66 g/mol. This compound belongs to the class of substituted phenethylamines and is recognized for its potential biological activities, particularly in the modulation of neurotransmitter systems. Its unique methoxy substitution pattern contributes to its distinct chemical properties and biological effects.

This compound features a methoxy group attached to a phenyl ring, which influences its reactivity and interaction with biological targets. The compound can act as a chiral auxiliary in organic synthesis, facilitating the production of various biologically active molecules.

Key Chemical Reactions

- Amine Reactions : Exhibits typical reactions for amines, including alkylation and acylation.

- Aromatic Reactions : Participates in electrophilic aromatic substitution due to the presence of the methoxy group.

Biological Activity

Research indicates that this compound interacts with various neurotransmitter systems, suggesting potential applications in treating psychiatric conditions. Its biological activity is primarily mediated through its effects on serotonin (5-HT) receptors and dopamine receptors.

Interaction with Neurotransmitter Systems

- Serotonin Receptors : The compound has been studied for its affinity towards different 5-HT receptor subtypes, particularly 5-HT2A and 5-HT2C. These interactions are relevant for conditions such as depression and anxiety.

- Dopamine Receptors : It may influence dopaminergic pathways, potentially impacting mood regulation and reward mechanisms.

Research Findings

Several studies have highlighted the biological implications of this compound:

- Pharmacodynamics : Investigations into the pharmacodynamic properties reveal that it can act as both an agonist and antagonist at various receptor sites, affecting neurotransmitter release and receptor activation.

- Case Studies : Clinical case studies involving related compounds, such as 25I-NBOMe (a derivative), indicate that similar structures can lead to significant physiological effects including agitation, tachycardia, and other neurological symptoms .

- Comparative Studies : Research comparing this compound with structurally similar compounds demonstrates its unique binding profiles and biological outcomes.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(4-Methoxyphenyl)ethanamine | C₉H₁₃NO | Different methoxy position affects receptor binding. |

| 1-(2-Ethoxyphenyl)ethanamine | C₉H₁₃NO | Ethoxy group alters solubility and reactivity. |

| 1-(2-Hydroxyphenyl)ethanamine | C₉H₁₃NO | Hydroxy group enhances hydrogen bonding capabilities. |

Therapeutic Applications

Given its interactions with neurotransmitter systems, this compound shows promise in several therapeutic areas:

- Psychiatric Disorders : Potential applications in treating depression, anxiety disorders, and other mood-related conditions.

- Neurological Research : Its role in modulating neurotransmitter activity makes it a candidate for further research in neuropharmacology.

Propiedades

IUPAC Name |

1-(2-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-7(10)8-5-3-4-6-9(8)11-2;/h3-7H,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKNCZHNEDRTEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17087-50-2 | |

| Record name | Benzenemethanamine, 2-methoxy-α-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17087-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.